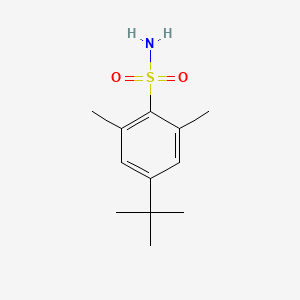

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to a benzene ring, along with a sulfonamide functional group

Métodos De Preparación

The synthesis of 4-tert-butyl-2,6-dimethylbenzenesulfonamide can be achieved through several methods. One common approach involves the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in the presence of an acid catalyst such as aqueous sulfuric acid, acetonitrile, or acetone . This reaction can lead to the formation of symmetric and asymmetric aromatic sulfones. Another method involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde, resulting in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .

Análisis De Reacciones Químicas

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with glyoxal or formaldehyde to form complex aromatic sulfones and triazinanes.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts reactions with aromatic compounds in the presence of Brønsted acids, leading to the formation of various aromatic sulfones.

Aplicaciones Científicas De Investigación

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-2,6-dimethylbenzenesulfonamide involves its ability to undergo various chemical transformations. For example, in condensation reactions, it can form stable intermediates that undergo rearrangements and hydride shifts, leading to the formation of complex aromatic compounds . Its ability to participate in Friedel-Crafts reactions is due to the activation of the benzene ring by the sulfonamide group, making it more susceptible to electrophilic attack .

Comparación Con Compuestos Similares

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

2,6-Di-tert-butyl-4-methylpyridine: This compound is also a tert-butyl-substituted aromatic compound, but it contains a pyridine ring instead of a benzene ring.

2,4-Di-tert-butylphenol: This compound has two tert-butyl groups attached to a phenol ring, making it structurally similar but with different functional groups.

Actividad Biológica

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C12H17N1O2S

- Molecular Weight: 241.34 g/mol

The structure features a sulfonamide group attached to a tert-butyl and dimethyl-substituted benzene ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and potentially affect cancer cell proliferation. Key mechanisms include:

- Inhibition of Folate Biosynthesis: Like other sulfonamides, this compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS), disrupting folate synthesis essential for bacterial growth .

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Cells: Studies suggest that certain sulfonamide derivatives can induce cytotoxic effects in cancer cell lines, making them potential candidates for anticancer therapy .

Antimicrobial Activity

A study highlighted the effectiveness of sulfonamide derivatives against MRSA. The compounds demonstrated not only bacteriostatic effects but also bactericidal properties when combined with trimethoprim, enhancing their efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Hybrid sulfonamide derivatives | Various Gram-positive | 0.25 µg/mL |

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that certain modifications to the sulfonamide structure can enhance cytotoxicity against human cancer cell lines. For example, a derivative was tested against breast cancer cells and showed significant inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Modified sulfonamides | HeLa (Cervical Cancer) | 10 |

Case Studies

- Study on MRSA Resistance: A recent investigation into the resistance mechanisms of MRSA revealed that certain sulfonamides could overcome resistance by inhibiting DHPS effectively, thus restoring the efficacy of traditional antibiotics .

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of various sulfonamide derivatives on different cancer cell lines and found that modifications to the benzene ring significantly enhanced their anticancer activity .

Propiedades

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUPAKVULVAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.